N-(4-acetylphenyl)-4-butoxybenzamide
Description
N-(4-Acetylphenyl)-4-butoxybenzamide is a benzamide derivative characterized by a 4-butoxy group attached to the benzamide ring and a 4-acetylphenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry, particularly in antimicrobial and synthetic studies, due to its structural versatility .
Properties
Molecular Formula |
C19H21NO3 |
|---|---|
Molecular Weight |
311.4g/mol |
IUPAC Name |
N-(4-acetylphenyl)-4-butoxybenzamide |
InChI |
InChI=1S/C19H21NO3/c1-3-4-13-23-18-11-7-16(8-12-18)19(22)20-17-9-5-15(6-10-17)14(2)21/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
InChI Key |
AGTAUXNDTSJHBV-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-acetylphenyl)-4-butoxybenzamide with structurally related benzamide derivatives, focusing on substituent effects, synthetic routes, and biological activities.
Substituent Effects on the Benzamide Core
Key Observations:
- Electronic Effects: The 4-acetyl group is electron-withdrawing, which may polarize the amide bond and influence binding interactions. In contrast, methoxy () and amino () groups are electron-donating, altering electronic density on the aromatic rings.
- Steric Effects : Bulkier substituents like phenylbutoxy () or bis(4-methoxybenzyl)carbamothioyl () may hinder molecular packing or target binding compared to the simpler butoxy group.
Critical Analysis of Structural and Functional Differences
- Acetyl vs.
- Butoxy vs. Methoxy Chains: The butoxy group’s longer alkyl chain may enhance solubility in non-polar environments compared to methoxy derivatives ().
- Lack of Heterocycles : Unlike the benzimidazole-containing analogue (), the target compound lacks a fused heterocycle, which could limit its antimicrobial potency.
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